Diethyl phosphate-d10-1

Isotope Dilution Mass Spectrometry Metabolomics Analytical Chemistry

Diethyl phosphate-d10-1 is a stable isotope-labeled internal standard (SIL-IS), specifically the perdeuterated analog of the organophosphate metabolite diethyl phosphate (DEP). It is synthesized by substituting all ten hydrogen atoms on the ethyl groups of the parent molecule with deuterium (2H), resulting in a molecular formula of C4H1D10O4P and a molecular weight of 164.16 g/mol.

Molecular Formula C4H11O4P
Molecular Weight 164.16 g/mol
Cat. No. B12389453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl phosphate-d10-1
Molecular FormulaC4H11O4P
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCCOP(=O)(O)OCC
InChIInChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)/i1D3,2D3,3D2,4D2
InChIKeyUCQFCFPECQILOL-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl phosphate-d10-1 (CAS 2483831-48-5) Procurement Guide for Analytical Laboratories


Diethyl phosphate-d10-1 is a stable isotope-labeled internal standard (SIL-IS), specifically the perdeuterated analog of the organophosphate metabolite diethyl phosphate (DEP). It is synthesized by substituting all ten hydrogen atoms on the ethyl groups of the parent molecule with deuterium (2H), resulting in a molecular formula of C4H1D10O4P and a molecular weight of 164.16 g/mol . This compound is primarily used as an internal standard for the accurate quantification of diethyl phosphate in complex biological and environmental matrices using mass spectrometry-based methods, such as LC-MS/MS and GC-MS . Its high isotopic purity ensures a distinct mass shift (M+10) from the endogenous analyte, which is critical for overcoming matrix effects and achieving reliable, reproducible analytical data .

Why Unlabeled or Other Internal Standards Cannot Substitute for Diethyl phosphate-d10-1 in DEP Analysis


The practice of substituting a stable isotope-labeled internal standard with an unlabeled analog or a structurally similar but non-identical compound introduces significant quantitative error. Unlabeled DEP cannot be distinguished from the endogenous analyte in the mass spectrometer, precluding its use as an internal standard. Conversely, using a structural analog such as dibutyl phosphate (DBP) fails to adequately compensate for analyte-specific losses during sample preparation and ionization, leading to inaccurate results [1]. Deuterated compounds like Diethyl phosphate-d10-1 are essential because they exhibit nearly identical chemical properties to the target analyte, ensuring co-elution and co-extraction, but possess a distinct mass (+10 Da) that allows for selective detection and quantification by mass spectrometry . This unique pairing is the cornerstone of accurate isotope dilution mass spectrometry (IDMS), which is impossible to achieve with generic substitutes [2].

Diethyl phosphate-d10-1 Quantitative Differentiation Evidence vs. Analogs and Alternatives


Isotopic Purity and Mass Shift for MS Detection: d10 vs. Unlabeled DEP

Diethyl phosphate-d10-1 exhibits a specific mass shift of +10 Da relative to the unlabeled diethyl phosphate (DEP, CAS 598-02-7, MW 154.10 g/mol), a direct consequence of its ten incorporated deuterium atoms [1]. This mass difference is fundamental for selective detection in mass spectrometry, as the labeled standard's precursor and product ions are distinct from the endogenous analyte's, eliminating signal overlap . In contrast, using an unlabeled DEP standard for internal calibration is analytically impossible because it cannot be distinguished from the sample's native DEP.

Isotope Dilution Mass Spectrometry Metabolomics Analytical Chemistry

Reported Chemical Purity for Analytical Reliability: d10 vs. Unlabeled DEP

Procurement specifications for Diethyl phosphate-d10-1 from major chemical suppliers indicate a consistently high chemical purity, with assays reporting ≥99.7% purity . This level of purity exceeds the typical purity specification for unlabeled diethyl phosphate, which is often listed as 96% or ≥98% by chemical vendors . Higher purity in the internal standard minimizes the introduction of unknown contaminants that could interfere with trace-level analysis or suppress ionization in LC-MS/MS workflows.

Analytical Method Validation Quality Control Procurement Specification

Analytical Method Performance with Deuterated Internal Standard: DEP-d10 vs. Structural Analog DBP

The use of a deuterated internal standard, as represented by Diethyl phosphate-d10-1, is directly linked to achieving validated analytical performance metrics. A study using deuterium-labeled dialkylphosphates (DAPs) for the LC-MS/MS quantification of urinary DEP reported low detection limits (0.2 μg/L) and good precision (<10.7% RSD) [1]. In contrast, a study using a structural analog, dibutyl phosphate (DBP), as an internal standard for DEP quantification reported a much higher and variable recovery for DEP, ranging from 31±5% at low concentrations (0.5 μg/mL) to 97±3% at high concentrations (≥2 μg/mL) in plasma [2]. The deuterated internal standard provides superior and consistent correction for analytical variability.

Bioanalytical Method Validation LC-MS/MS Pesticide Exposure

Isotopic Enrichment: Quantitative Specification for Reliable Internal Standard Performance

A critical specification for any deuterated internal standard is its isotopic enrichment, which defines the proportion of molecules that are fully labeled. Diethyl phosphate-d10-1 is supplied with a high isotopic enrichment of 99 atom % D, meaning that 99% of all hydrogen atoms at the specified positions are deuterium . This high enrichment is essential for maximizing the signal of the +10 Da ion and minimizing the presence of partially labeled (e.g., d9, d8) or unlabeled species, which would otherwise contribute to background noise in the analyte's detection channel, thereby reducing the signal-to-noise ratio and the method's sensitivity.

Stable Isotope Chemistry Internal Standard Procurement Method Sensitivity

Diethyl phosphate-d10-1: Validated Applications in Biomonitoring and Environmental Analysis


Human Biomonitoring of Organophosphate Pesticide Exposure

Diethyl phosphate-d10-1 is the optimal internal standard for quantifying urinary diethyl phosphate (DEP) levels in human biomonitoring studies. The method using a deuterated internal standard, as established by Ueyama et al., provides validated sensitivity with a detection limit of 0.2 μg/L and precision <10.7% RSD, enabling the reliable assessment of low-level environmental and occupational exposure to organophosphate pesticides [1]. The +10 Da mass shift of the d10-labeled compound ensures its signal does not interfere with the endogenous DEP analyte, a necessity for generating accurate population-level exposure data .

Environmental Fate and Degradation Studies of Chlorpyrifos

For research into the environmental degradation pathways of the insecticide chlorpyrifos, Diethyl phosphate-d10-1 serves as a critical internal standard. It allows for the precise quantification of its primary metabolite, DEP, in complex environmental matrices such as soil, water, and sediment . By using isotope dilution mass spectrometry with this standard, researchers can accurately track the formation of DEP over time, correcting for matrix-induced signal suppression or enhancement that would otherwise compromise the accuracy of the kinetic data .

Analytical Method Development and Validation for DAP Metabolites

Analytical chemists developing and validating new LC-MS/MS or GC-MS/MS methods for the simultaneous detection of multiple dialkylphosphate (DAP) metabolites in urine should select Diethyl phosphate-d10-1 as the internal standard for the DEP channel. Its high purity (≥99.7%) and high isotopic enrichment (99 atom % D) are fundamental to achieving the low limits of quantification (LOQs) and high recovery rates required by regulatory guidelines . This compound provides a robust, well-characterized internal reference that is essential for method transfer and routine application in high-throughput testing laboratories [1].

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